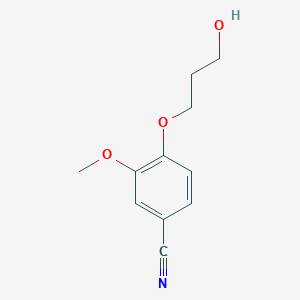

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

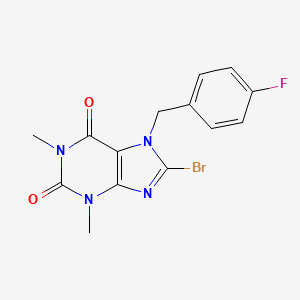

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, also known as AHPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. AHPP is a derivative of 4-hydroxybenzonitrile and has a molecular weight of 199.2 g/mol. It is a white crystalline powder that is soluble in organic solvents and water.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on derivatives of benzonitriles, including those with hydroxy and methoxy groups, has shown significant applications in corrosion inhibition. A study demonstrated the effectiveness of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, highlighting the potential of structurally similar compounds like 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile in corrosion protection applications (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activity

A range of benzonitrile derivatives has been explored for their antimicrobial properties. The synthesis and biological testing of various compounds have shown that certain benzonitriles exhibit antibacterial and antifungal activities, suggesting the potential for similar compounds to serve as antimicrobial agents (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).

Electronic and Photonic Materials

Benzonitrile derivatives have been utilized in the development of organic electronic and photonic materials. For instance, aromatic polyamides incorporating methoxy-substituted benzonitriles have been synthesized, showing promise as blue-emitting materials and electrochromic devices due to their excellent thermal stability and photophysical properties (Liou, Huang, & Yang, 2006).

Environmental Degradation Studies

Studies on the biotransformation of halogenated aromatic nitriles, including bromoxynil (a compound structurally related to benzonitriles), under various anaerobic conditions have provided insights into the environmental degradation pathways of these compounds. This research is crucial for understanding the environmental fate and potential impact of chemical pollutants, including those related to this compound (Knight, Berman, & Häggblom, 2003).

Flavor Release and Food Science

The encapsulation of flavor molecules into layered inorganic nanoparticles for controlled release is a novel area of research. Vanillic acid, a compound related to this compound, has been successfully intercalated into layered double hydroxides, showcasing potential applications in food science for enhancing flavor stability and release profiles (Hong, Oh, & Choy, 2008).

Wirkmechanismus

Safety and Hazards

The safety data sheet for “4-(3-Hydroxypropoxy)-3-methoxybenzonitrile” provides some information on its safety and hazards . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

4-(3-hydroxypropoxy)-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRUHOOTFYRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)

![Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2579666.png)